![molecular formula C18H26N4O3 B2645088 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide CAS No. 898465-72-0](/img/structure/B2645088.png)
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide
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Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide, also known as AQ-RA 741, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Scientific Research Applications
Chemical Synthesis and Reactivity
- Development of Heterocyclic Compounds : Research has demonstrated methodologies for synthesizing heterocyclic compounds, such as furo[3,2-c]quinolin-4(5H)-ones, through palladium-catalyzed cyclization, highlighting the compound's utility in constructing complex molecular frameworks with potential pharmacological applications (Lindahl et al., 2006).
- Anticancer and Antitubercular Agents : Certain derivatives related to the quinoline structure have shown cytotoxic activity against various cancer cell lines and effectiveness against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents (Deady et al., 2003).
Biological Evaluation
- Evaluation as Anticancer Agents : Coumarin and quinolinone carboxamide derivatives have been evaluated for their anticancer activities, indicating the structural significance of quinoline derivatives in the development of new cancer treatments (Matiadis et al., 2013).
- Chemosensor Development : Quinoline derivatives have been used to create highly sensitive and selective chemosensors for metal ions, demonstrating the compound's utility in developing diagnostic tools and studying biological processes (Li et al., 2014).
Therapeutic Potential
- Neuroprotective Properties : Modifications on kynurenic acid derivatives, including quinoline analogs, have shown effective neuroprotective properties, suggesting potential therapeutic applications in neurodegenerative diseases and ischemic injuries (Fülöp et al., 2012).
- Antimycobacterial Activity : Novel synthesis methods have led to the creation of quinoline derivatives with promising antimycobacterial activities, offering potential pathways for developing new antitubercular drugs (Kantevari et al., 2011).
properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-13(23)22-11-4-6-14-7-8-15(12-16(14)22)20-18(25)17(24)19-9-5-10-21(2)3/h7-8,12H,4-6,9-11H2,1-3H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGWSWADYUDRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide |
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